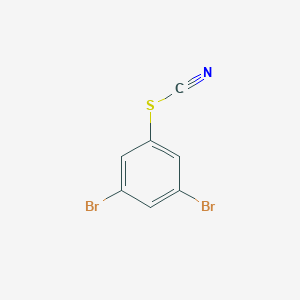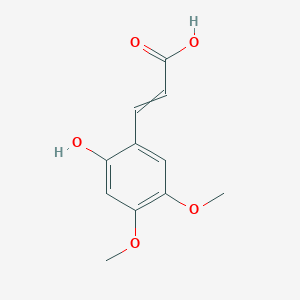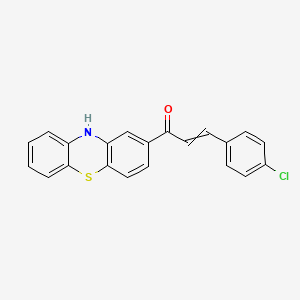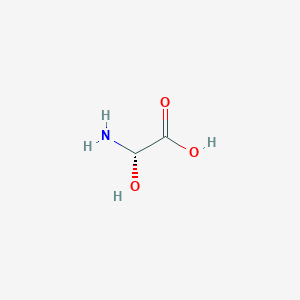
(2s)-Amino(Hydroxy)ethanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Amino(Hydroxy)ethanoic Acid, also known as serine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is involved in the biosynthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. Additionally, serine is a precursor to several other amino acids, including glycine and cysteine, and is involved in the synthesis of phospholipids and sphingolipids, which are vital components of cell membranes.
準備方法
Synthetic Routes and Reaction Conditions
Serine can be synthesized through several methods. One common synthetic route involves the hydrolysis of proteins, where serine is isolated from the hydrolysate. Another method involves the fermentation of glucose using specific strains of bacteria that produce serine as a byproduct.
In laboratory settings, serine can be synthesized from glycine through a series of chemical reactions. One such method involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield serine.
Industrial Production Methods
Industrial production of serine typically involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce serine. The fermentation process is optimized to maximize yield, and the serine is then purified from the fermentation broth through various separation techniques, including crystallization and chromatography.
化学反応の分析
Types of Reactions
Serine undergoes several types of chemical reactions, including:
Oxidation: Serine can be oxidized to form hydroxypyruvate.
Reduction: Serine can be reduced to form 2-amino-3-hydroxypropanoic acid.
Substitution: Serine can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 2-Amino-3-hydroxypropanoic acid
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Serine has a wide range of applications in scientific research:
Chemistry: Serine is used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Serine is essential for the synthesis of proteins and enzymes. It is also involved in the metabolism of fats and fatty acids.
Medicine: Serine is used in the treatment of various metabolic disorders and as a supplement in parenteral nutrition. It is also being studied for its potential role in neurodegenerative diseases.
Industry: Serine is used in the production of detergents, cosmetics, and pharmaceuticals. It is also used as a feed additive in animal nutrition.
作用機序
Serine exerts its effects through various molecular targets and pathways:
Enzyme Cofactor: Serine acts as a cofactor for several enzymes, including serine proteases and serine/threonine kinases.
Metabolic Pathways: Serine is involved in the biosynthesis of purines, pyrimidines, and other amino acids. It also plays a role in the one-carbon metabolism pathway, which is crucial for DNA methylation and synthesis.
Cell Signaling: Serine is involved in cell signaling pathways, including the activation of protein kinase C and the regulation of phosphatidylserine synthesis.
類似化合物との比較
Similar Compounds
Glycine: Glycine is the simplest amino acid and is a precursor to serine. It shares similar metabolic pathways with serine.
Threonine: Threonine is another hydroxyl-containing amino acid. It is structurally similar to serine but has an additional methyl group.
Cysteine: Cysteine is a sulfur-containing amino acid that is synthesized from serine. It shares similar biosynthetic pathways with serine.
Uniqueness
Serine is unique due to its role in the synthesis of phospholipids and sphingolipids, which are essential components of cell membranes. Additionally, serine’s involvement in one-carbon metabolism and its function as an enzyme cofactor distinguish it from other amino acids.
特性
分子式 |
C2H5NO3 |
|---|---|
分子量 |
91.07 g/mol |
IUPAC名 |
(2S)-2-amino-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)/t1-/m0/s1 |
InChIキー |
ZHWLPDIRXJCEJY-SFOWXEAESA-N |
異性体SMILES |
[C@H](C(=O)O)(N)O |
正規SMILES |
C(C(=O)O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


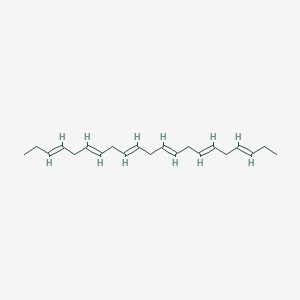
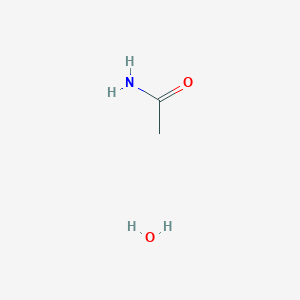
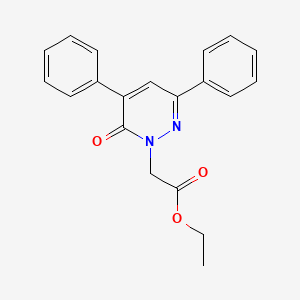
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
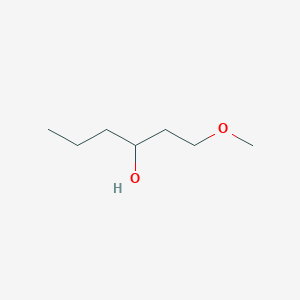
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
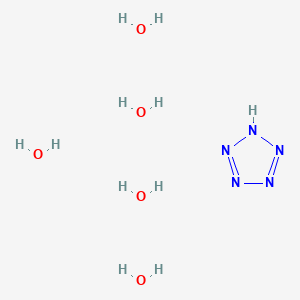

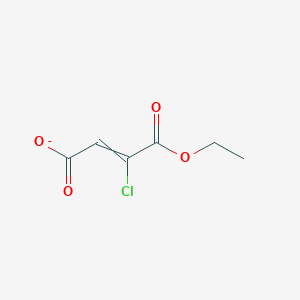
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
